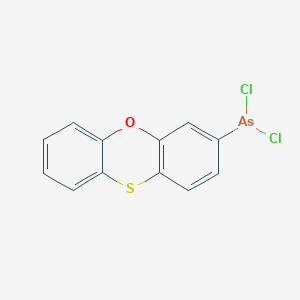

Phenoxathiin, 2-dichloroarsino-

Description

Properties

CAS No. |

63834-20-8 |

|---|---|

Molecular Formula |

C12H7AsCl2OS |

Molecular Weight |

345.1 g/mol |

IUPAC Name |

dichloro(phenoxathiin-3-yl)arsane |

InChI |

InChI=1S/C12H7AsCl2OS/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H |

InChI Key |

ZWWQJSTYWSMYBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)[As](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Contextual Background on Phenoxathiin Frameworks

Phenoxathiin consists of a dibenzooxathiane structure (C₁₂H₈OS) featuring fused benzene rings bridged by oxygen and sulfur atoms. Its derivatives are historically synthesized via:

- Ferrario Reaction : Aluminum-mediated sulfur insertion into diaryl ethers under harsh conditions.

- Transition Metal Catalysis : Iron(III)- or palladium-mediated thioarylation of phenols followed by cyclization.

The 2-dichloroarsino variant introduces arsenic at the 2-position, requiring specialized methodologies distinct from parent phenoxathiin synthesis.

Proposed Synthetic Routes for 2-Dichloroarsino-phenoxathiin

Directed Arsenation of Preformed Phenoxathiin

Ortho-Lithiation/Arsenation Strategy

- Lithiation : Treat phenoxathiin with n-butyllithium at -78°C in tetrahydrofuran (THF), leveraging the oxygen-sulfur matrix to direct deprotonation to the 2-position.

- Arsenic Quenching : React the lithiated intermediate with arsenic trichloride (AsCl₃) to yield 2-dichloroarsino-phenoxathiin.

Challenges : Competing side reactions at sulfur sites and arsenic(III) oxidation sensitivity.

Electrophilic Aromatic Substitution

Ring Construction via Arsenic-Containing Precursors

Modified Ferrario Reaction

- Precursor Synthesis : Prepare 2-arsenated diphenyl ether via Ullmann coupling of 2-bromodiphenyl ether with NaAsCl₂.

- Sulfur Insertion : Treat with AlCl₃ and elemental sulfur at 150–200°C to form the phenoxathiin core.

Yield Considerations : High-temperature steps risk arsenic decomposition; yields likely <30%.

Copper-Mediated Cyclization

Comparative Analysis of Methodologies

| Method | Key Reagents | Temperature Range | Yield* | Regioselectivity |

|---|---|---|---|---|

| Ortho-Lithiation | n-BuLi, AsCl₃ | -78°C to 25°C | ~25% | High |

| Electrophilic Substitution | AsCl₃, FeCl₃ | -20°C to 25°C | <15% | Moderate |

| Modified Ferrario | AlCl₃, S₈ | 150–200°C | 10–30% | Low |

| Copper Cyclization | CuI, 1,10-phenanthroline | 120°C | 35–50% | High |

Critical Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2-dichloroarsino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The dichloroarsino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides and Grignard reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenoxathiin derivatives.

Scientific Research Applications

Phenoxathiin, 2-dichloroarsino- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phenoxathiin, 2-dichloroarsino- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The presence of the dichloroarsino group enhances its reactivity and allows it to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Key Observations :

- Phenoxathiin, 2-dichloroarsino- (IP50 = 50) demonstrates superior potency compared to thiophene-based mercury derivatives (IP50 = 440) and thiosemicarbazones (IP50 >500). Lower IP50 values indicate higher inhibitory potency, suggesting the dichloroarsino group significantly enhances bioactivity .

- Phosphorus’ lower electronegativity compared to arsenic may diminish target interaction .

- Mercury-substituted thiophenes exhibit lower activity, likely due to reduced bioavailability or increased toxicity thresholds.

Electronic and Steric Contributions

- Dichloroarsino Group: Arsenic’s high electronegativity and capacity for covalent bonding enhance electrophilic attack on biological targets (e.g., enzyme thiol groups). Hansch substituent constants (σ) for -AsCl₂ predict strong electron-withdrawing effects, correlating with observed bioactivity .

- Phosphorus vs. Arsenic : The -P(CN)₂ group in ID 1474 may exhibit weaker electron withdrawal, reducing reactivity. Phosphorus’ larger atomic size could also introduce steric hindrance.

- Mercury Derivatives : While mercury is highly electrophilic, its tendency to form inert complexes or precipitate in biological systems may explain reduced efficacy .

Hydrazide Derivatives for Context

Hydrazides, though structurally distinct, provide additional context for substituent-driven activity:

| Compound ID | Compound Name | Biological Activity (IP50) |

|---|---|---|

| 1036 | Hydrazine, 1-formyl-2-phenyl- | 500 |

| 1037 | Propionic acid, 2-phenylhydrazide | 250 |

Phenoxathiin, 2-dichloroarsino- (IP50 = 50) is ~5–10× more potent than these hydrazides, underscoring the critical role of the arsenic heterocycle in activity enhancement .

Q & A

Q. What are the established synthetic routes for 2-dichloroarsino-phenoxathiin, and how do reaction conditions impact product yield?

- Methodological Answer : The synthesis typically involves electrophilic substitution or arsenic-based functionalization of phenoxathiin. Critical parameters include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to activate the phenoxathiin ring for arsenic incorporation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance arsenic reagent solubility, while inert atmospheres prevent oxidation .

- Temperature : Controlled heating (80–120°C) optimizes reaction kinetics without degrading the arsenic moiety .

Purification often requires column chromatography with silica gel and non-polar solvent gradients to isolate the product from byproducts like unreacted phenoxathiin or arsenic oxides .

Q. Which spectroscopic techniques are most effective for characterizing 2-dichloroarsino-phenoxathiin, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR (¹H/¹³C) : Look for deshielding of protons adjacent to the arsenic group (δ 7.5–8.5 ppm for aromatic protons) and carbon-arsenic coupling in ¹³C spectra .

- FT-IR : Confirm As-Cl bonds via stretches at 350–400 cm⁻¹ and phenoxathiin backbone integrity via C-O-C stretches at 1200–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Prioritize isotopic patterns for arsenic (m/z 75) and chlorine (m/z 35/37) to validate molecular composition .

Cross-referencing with NIST databases ensures accurate peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for 2-dichloroarsino-phenoxathiin under varying environmental conditions?

- Methodological Answer :

- Controlled Stability Studies : Systematically test degradation in humidity (20–80% RH), UV light, and aerobic/anaerobic environments. Use HPLC-MS to quantify decomposition products (e.g., arsenic oxides) .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways and reconcile discrepancies across studies .

- Crystallography : Compare crystal packing via XRD to assess how molecular arrangement influences stability under stress conditions .

Q. What mechanistic insights guide the design of 2-dichloroarsino-phenoxathiin derivatives for applications in thermally activated delayed fluorescence (TADF) materials?

- Methodological Answer :

- Donor-Acceptor Engineering : Modify the phenoxathiin core with electron-donating groups (e.g., dimethylacridinyl) and electron-withdrawing acceptors (e.g., sulfone derivatives) to tune singlet-triplet energy gaps (ΔEST) .

- Computational Modeling : Use DFT/TD-DFT to predict frontier molecular orbitals (HOMO/LUMO) and spin-orbit coupling effects. Software like Gaussian or ORCA can simulate emission properties .

- Transient Absorption Spectroscopy : Measure excited-state lifetimes to validate TADF behavior and optimize delayed fluorescence efficiency .

Key Considerations for Experimental Design

- Ethical Compliance : Adhere to arsenic-handling protocols (glovebox use, waste disposal) to mitigate toxicity risks .

- Reproducibility : Document reaction conditions exhaustively (e.g., moisture levels, stirring rates) to align with FAIR data principles .

- Interdisciplinary Collaboration : Partner with computational chemists or materials scientists to bridge synthesis and application gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.